molecular formula C22H22N2O4S B15208149 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester CAS No. 96722-83-7

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester

Cat. No.: B15208149
CAS No.: 96722-83-7
M. Wt: 410.5 g/mol
InChI Key: FZRLFWNSROVPQB-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials are likely to be 1-phenyl-1,3-diketone and 4-(methylthio)benzaldehyde.

    Esterification: The carboxylic acid groups on the pyrazole ring are esterified using ethanol in the presence of an acid catalyst to form the diethyl ester.

    Substitution Reactions: The phenyl and methylthio-phenyl groups are introduced through substitution reactions, typically involving the use of appropriate halides and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.

    Medicine: Some derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for drug development.

    Industry: The compound is used in the production of materials with electroluminescent properties, which are important in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Lacks the phenyl and methylthio-phenyl groups, making it less versatile.

    1H-Pyrazole-3,5-dicarboxylic Acid: Different substitution pattern on the pyrazole ring, leading to different chemical properties and applications.

    1-Phenyl-1H-pyrazole-3,4-dicarboxylic Acid: Lacks the methylthio-phenyl group, which may affect its biological activity.

Properties

CAS No.

96722-83-7

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

diethyl 1-(4-methylsulfanylphenyl)-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C22H22N2O4S/c1-4-27-21(25)18-19(22(26)28-5-2)23-24(16-11-13-17(29-3)14-12-16)20(18)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3

InChI Key

FZRLFWNSROVPQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)SC)C3=CC=CC=C3

Origin of Product

United States

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